molecular formula C13H10BrClN2O3 B11563294 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11563294
M. Wt: 357.58 g/mol
InChI Key: GHFVZUMHILGYDA-FRKPEAEDSA-N
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Description

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a chemical compound that belongs to the class of acetohydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the reaction of 5-bromofurfural with 2-(4-chlorophenoxy)acetohydrazide under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structural features, such as the bromofuran and chlorophenoxy groups, may contribute to its ability to interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of a bromofuran ring and a chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research .

Properties

Molecular Formula

C13H10BrClN2O3

Molecular Weight

357.58 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C13H10BrClN2O3/c14-12-6-5-11(20-12)7-16-17-13(18)8-19-10-3-1-9(15)2-4-10/h1-7H,8H2,(H,17,18)/b16-7+

InChI Key

GHFVZUMHILGYDA-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)Br)Cl

Origin of Product

United States

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